![molecular formula C17H16N2O2S B2641139 N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide CAS No. 896608-81-4](/img/structure/B2641139.png)
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
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Overview
Description
Furan-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives can vary greatly depending on the specific substituents attached to the furan ring and the carboxamide group . The structure of these compounds can influence their physical and chemical properties, as well as their biological activities .Chemical Reactions Analysis
The chemical reactions involving furan-carboxamide derivatives can also vary depending on their specific structure . These compounds can undergo a variety of reactions, including electrophilic substitution, due to the presence of the aromatic furan ring .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives can be influenced by their specific structure . For example, the presence of different substituents can affect their solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
- Research on furan-2-carboxamide derivatives has led to the synthesis of various compounds with potential pharmacological applications. For instance, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, highlighting the compound's capacity for electrophilic substitution reactions, which is crucial for the development of new chemical entities (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activities
- Siddiqa et al. (2022) investigated N-(4-bromophenyl)furan-2-carboxamide derivatives for their antibacterial activities against clinically isolated drug-resistant bacteria, revealing significant efficacy which underscores the compound's potential in addressing antibiotic resistance challenges (Siddiqa et al., 2022).
Antiprotozoal Agents
- A study by Ismail et al. (2004) on 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine demonstrated strong DNA affinities and excellent in vivo activity against trypanosomal infections in mice, indicating potential for treating protozoal infections (Ismail et al., 2004).
Anticancer Evaluation
- Ravinaik et al. (2021) synthesized a series of benzamides starting from 2-(4-methylphenyl)acetic acid, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This research opens pathways for the development of new anticancer drugs (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide is a compound that has been synthesized and studied for its potential biological activities It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular level.
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-4-6-13(7-5-12)17-19-14(11-22-17)8-9-18-16(20)15-3-2-10-21-15/h2-7,10-11H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAFLKQFVXORIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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